molecular formula C24H33NO6 B11145183 N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-leucine

N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-leucine

Cat. No.: B11145183
M. Wt: 431.5 g/mol
InChI Key: APBCLCVESHCFRS-FQEVSTJZSA-N
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Description

2-{2-[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-4-methylpentanoic acid is a complex organic compound with a unique structure that combines a chromen-2-one moiety with an acetamido and a methylpentanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-4-methylpentanoic acid typically involves multiple steps. One common approach is to start with the synthesis of the chromen-2-one core, followed by the introduction of the hexyl and methyl groups. The acetamido group is then added through an acylation reaction, and finally, the methylpentanoic acid moiety is introduced via esterification or amidation reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-4-methylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromen-2-one moiety can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted acetamido derivatives .

Scientific Research Applications

2-{2-[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-4-methylpentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-4-methylpentanoic acid involves its interaction with various molecular targets and pathways. The chromen-2-one moiety can interact with enzymes and receptors, modulating their activity. The acetamido group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The hexyl and methyl groups contribute to the compound’s hydrophobic interactions, affecting its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-4-methylpentanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetamido and methylpentanoic acid groups enhances its potential for bioactivity and therapeutic applications compared to similar compounds .

Properties

Molecular Formula

C24H33NO6

Molecular Weight

431.5 g/mol

IUPAC Name

(2S)-2-[[2-(3-hexyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C24H33NO6/c1-5-6-7-8-9-19-16(4)18-11-10-17(13-21(18)31-24(19)29)30-14-22(26)25-20(23(27)28)12-15(2)3/h10-11,13,15,20H,5-9,12,14H2,1-4H3,(H,25,26)(H,27,28)/t20-/m0/s1

InChI Key

APBCLCVESHCFRS-FQEVSTJZSA-N

Isomeric SMILES

CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)N[C@@H](CC(C)C)C(=O)O)OC1=O)C

Canonical SMILES

CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)NC(CC(C)C)C(=O)O)OC1=O)C

Origin of Product

United States

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